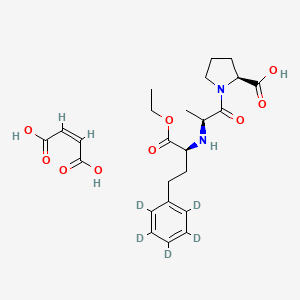
Enalapril (D5 maleate)
Descripción general
Descripción
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalapril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart . It is used alone or in combination with other medications to treat high blood pressure in adults and children at least 1 month old .
Synthesis Analysis
Enalapril maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions (when exposed to high humidity, temperature, and/or pH changes) . The electronic structure properties were calculated using the functional hybrid M06-2X with 6–311++G** base function employing diffuse and polarization functions to improve the description of hydrogen atoms on intermolecular interactions .Molecular Structure Analysis
The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction . The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations .Chemical Reactions Analysis
The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations . The molecular dynamic showed a decentralized hydrogen on maleate driving a decomposition by charge transfer process while a centered hydrogen driving the stabilization .Physical And Chemical Properties Analysis
Enalapril maleate has high thermostability . DSC demonstrated an endothermic reaction between EM and NaHCO3 excipient . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .Aplicaciones Científicas De Investigación
1. Mucoadhesive Buccal Films
Enalapril maleate has been utilized in the formulation of mucoadhesive buccal films. These films are designed to improve therapeutic efficacy, patient compliance, and bioavailability. Controlled drug release over 10 hours has been achieved, suggesting potential for effective therapeutic applications (Semalty, Semalty, & Nautiyal, 2010).
2. Hot-Melt Extrusion for Hypertension Treatment
Research has explored the use of hot-melt extrusion (HME) for producing enalapril maleate extrudates to treat hypertension and heart failure. The method aims to prevent thermal degradation and has potential applications in creating feedstock material for Fused Deposition Modeling (FDM) 3D printing (Hoffmann, Breitkreutz, & Quodbach, 2022).
3. LC-MS/MS Method for Plasma Concentration Determination
A study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining plasma concentrations of enalapril and enalaprilate in patients. This method helps in understanding the pharmacokinetics of enalapril maleate and could be used in bioequivalence studies (Lima et al., 2009).
4. Improved Formulation Stability
Studies have focused on improving the stability of enalapril maleate in pharmaceutical formulations. Techniques like high shear melting granulation using stearic acid or glyceryl monostearate were explored to develop more stable solid dosage forms of enalapril maleate, reducing degradation products (de Oliveira et al., 2015).
5. Orodispersible Minitablets for Pediatric Use
Orodispersible minitablets (ODMTs) of enalapril maleate have been developed for pediatric age groups. These ODMTs allow for flexible and precise dosing, facilitating administration in all pediatric subpopulations, from newborns to adolescents (Thabet, Walsh, & Breitkreutz, 2018).
6. Quantitative Analysis in Pharmaceuticals
Quantitative analysis of enalapril maleate using techniques like 1H NMR spectroscopy has been developed. This method provides a simple, rapid, and accurate determination of enalapril maleate in pharmaceutical preparations (Zoppi, Linares, & Longhi, 2005).
7. Bioequivalence and Pharmacokinetics
Studies have been conducted to evaluate the bioequivalence and pharmacokinetics of different enalapril maleate formulations. This research is vital for ensuring consistency and efficacy in hypertension treatment (Portolés et al., 2004).
8. Veterinary Applications
Enalapril maleate has been evaluated for preventing congestive heart failure in dogs with myxomatous valve disease. Such studies expand the understanding of enalapril maleate's utility beyond human medicine (Kvart et al., 2002).
Mecanismo De Acción
Target of Action
Enalapril (D5 maleate) primarily targets the angiotensin-converting enzyme (ACE) . This enzyme plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Mode of Action
Enalapril (D5 maleate) is a prodrug that is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE, thereby hindering the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system . Angiotensin II promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . By inhibiting the production of angiotensin II, enalaprilat effectively reduces blood pressure and blood fluid volume .
Pharmacokinetics
Enalapril (D5 maleate) is well absorbed with an oral absorption rate of 60 to 70% . It reaches peak plasma concentration within 1 hour of administration . The drug is rapidly cleared from the system, becoming undetectable by 4 hours . It is metabolized in the liver to its active form, enalaprilat . The elimination of enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .
Result of Action
The primary molecular and cellular effect of Enalapril (D5 maleate) is the reduction of blood pressure and blood fluid volume . This is achieved by inhibiting the production of angiotensin II, leading to decreased vasoconstriction and renal reabsorption of sodium ions . Clinically, this results in the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction .
Action Environment
The action of Enalapril (D5 maleate) can be influenced by various environmental factors. For instance, renal impairment, particularly when creatinine clearance is less than 20 ml/min, can result in significant accumulation of enalaprilat, necessitating dosage reduction . Additionally, the drug’s elimination can be reduced in healthy elderly individuals and in patients with concomitant diabetes, hypertension, and heart failure .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Enalapril (D5 maleate) interacts with several biomolecules, including ACE, angiotensin I, and angiotensin II. The interaction with ACE is competitive, where Enalapril (D5 maleate) binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a cascade of biochemical reactions that ultimately result in vasodilation and reduced blood pressure .
Cellular Effects
Enalapril (D5 maleate) also influences cell signaling pathways, including the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Enalapril (D5 maleate) disrupts the RAAS pathway, leading to decreased expression of genes involved in vasoconstriction and sodium retention. This results in improved cellular metabolism and reduced oxidative stress .
Molecular Mechanism
Enalapril (D5 maleate) also affects gene expression by modulating the levels of angiotensin II. Reduced angiotensin II levels lead to decreased activation of the angiotensin II type 1 receptor (AT1R), which in turn reduces the expression of genes involved in vasoconstriction and sodium retention. This molecular mechanism highlights the importance of Enalapril (D5 maleate) in regulating blood pressure and fluid balance .
Temporal Effects in Laboratory Settings
In vitro studies have demonstrated that Enalapril (D5 maleate) maintains its inhibitory effect on ACE over time, leading to sustained reductions in angiotensin II levels. In vivo studies in animal models have shown that Enalapril (D5 maleate) remains effective in lowering blood pressure over prolonged treatment periods, with no significant adverse effects on cellular function .
Dosage Effects in Animal Models
Threshold effects have been noted, where doses above a certain level do not result in further reductions in blood pressure but may increase the risk of adverse effects. These findings highlight the importance of dose optimization in achieving the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
The metabolic pathways of Enalapril (D5 maleate) involve interactions with various enzymes and cofactors. The hydrolysis of Enalapril (D5 maleate) to enalaprilat is a critical step in its activation, and any alterations in this process can affect the drug’s efficacy. Additionally, Enalapril (D5 maleate) may influence metabolic flux and metabolite levels, contributing to its overall pharmacological effects .
Transport and Distribution
Transporters and binding proteins play a crucial role in the distribution of Enalapril (D5 maleate). For instance, organic anion transporters (OATs) and peptide transporters (PEPTs) facilitate the uptake of Enalapril (D5 maleate) into cells. The localization and accumulation of Enalapril (D5 maleate) in specific tissues are influenced by these transporters, affecting its therapeutic efficacy .
Subcellular Localization
Post-translational modifications and targeting signals may influence the subcellular localization of Enalapril (D5 maleate). These modifications can direct the compound to specific compartments or organelles, enhancing its interaction with ACE and other biomolecules. Understanding the subcellular localization of Enalapril (D5 maleate) provides insights into its mechanism of action and therapeutic potential .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-DQNQMXAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



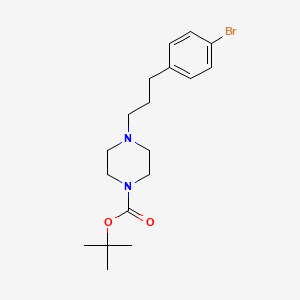
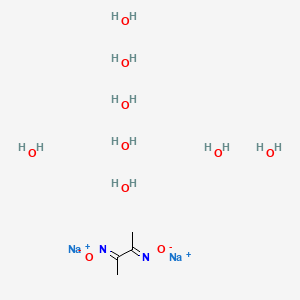


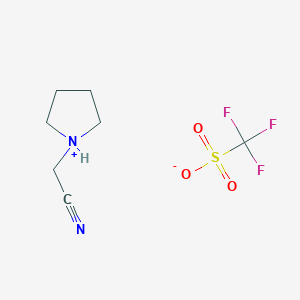


![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
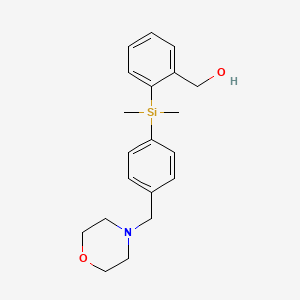

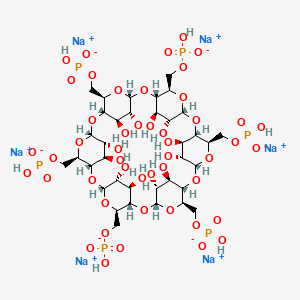

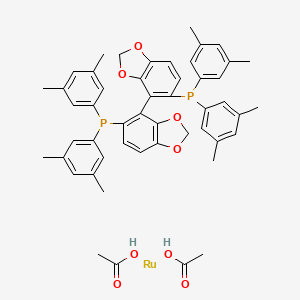
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)